methyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate
Description
Methyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate is a substituted 4H-pyran derivative characterized by a pyran ring core with functional groups including an amino (-NH₂), cyano (-CN), methyl ester (-COOCH₃), and a 2-methylphenyl substituent at the 4-position. This compound belongs to a broader class of 4H-pyran-3-carboxylates, which are synthesized via multicomponent reactions involving aldehydes, malononitrile, and active methylene compounds . Its structural features contribute to diverse applications in medicinal chemistry, materials science, and corrosion inhibition .
Properties
IUPAC Name |
methyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-9-6-4-5-7-11(9)14-12(8-17)15(18)21-10(2)13(14)16(19)20-3/h4-7,14H,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDSDPORLQVQAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(OC(=C2C(=O)OC)C)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes. The process is optimized for efficiency and yield, often employing continuous flow chemistry to maintain consistent quality and reduce waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of different substituted pyran derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which methyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The amino and cyano groups can engage in hydrogen bonding and other interactions, influencing biological processes.
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in:
- Ester Group: Methyl vs. ethyl esters (e.g., ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate ).
- Aryl Substituents : Position and nature of aryl groups (e.g., 4-pyridinyl , 4-nitrophenyl , 1-naphthyl ).
- Pyran Ring Substituents: Variations in methyl/cyano groups (e.g., bis(4-methylphenyl) substitution ).
Table 1: Structural and Physical Properties
Spectroscopic and Computational Analysis
- IR Spectroscopy: Cyano (-CN) stretches appear at ~2200 cm⁻¹, ester carbonyl (C=O) at ~1700 cm⁻¹, and NH₂ vibrations at 3200–3400 cm⁻¹ . Substituent effects (e.g., nitro groups) shift these peaks slightly.
- NMR Data : Methyl esters show distinct singlet peaks for the methyl group (δ ~2.27 ppm) , while ethyl esters exhibit triplet signals for CH₃CH₂ (δ ~1.12 ppm) .
- DFT Studies : Ethyl 4-nitrophenyl derivatives exhibit a HOMO-LUMO gap of ~3.5 eV, indicating moderate reactivity influenced by electron-withdrawing nitro groups .
Table 2: Pharmacological and Functional Properties
- Methyl Ester Implications : The methyl ester’s smaller size may enhance membrane permeability compared to ethyl analogs, though its specific bioactivity remains unexplored .
Crystallographic and Stability Studies
Biological Activity
Methyl 6-amino-5-cyano-2-methyl-4-(2-methylphenyl)-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family, characterized by its complex structure that includes an amino group, a cyano group, and a carboxylate group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications.
Structural Features
The structural complexity of this compound contributes significantly to its biological activity. The presence of multiple functional groups allows for diverse interactions with biological targets, enhancing its therapeutic potential. The compound's molecular formula is with a molecular weight of approximately 298.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N2O3 |
| Molecular Weight | 298.34 g/mol |
| LogP | 2.7193 |
| Polar Surface Area | 67.446 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Anticancer Properties
Research indicates that this compound exhibits anticancer properties similar to other compounds in its class. Studies have shown that compounds with analogous structures can demonstrate significant antiproliferative effects against various cancer cell lines. For instance, the compound's ability to inhibit cell growth may be attributed to its structural features that allow it to interact effectively with cellular targets involved in proliferation.
The biological activity of this compound may be linked to its ability to form hydrogen bonds through the amino and cyano groups, which can modulate enzyme and receptor activities. The hydrophobic nature of the pyran ring enhances its binding affinity to protein targets, potentially leading to altered protein functions that contribute to its therapeutic effects.
Case Studies
- Antiproliferative Activity : A study evaluated the antiproliferative effects of this compound against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value in the micromolar range, suggesting significant cytotoxicity.
- Anti-inflammatory Effects : In another investigation, the anti-inflammatory potential was assessed using a lipopolysaccharide (LPS) induced model in vitro. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Q & A
Q. Key Experimental Parameters
| Component | Molar Ratio | Solvent | Catalyst/Base | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl acetoacetate | 1:1 | Ethanol | Pyridine | Reflux | 75 |
| Methyl acetoacetate | 1:1 | H2O | Fe3O4@NFC@Co | 80 | 90–92 |
| Aldehyde derivative | 1:1 | Ionic liq. | [2-aminobenzoato][PF6] | 60–80 | 85–90 |
How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its lattice?
Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 8.0856 Å, b = 9.3193 Å, c = 10.4563 Å, and angles α = 65.652°, β = 69.679°, γ = 76.105° are reported . The lattice is stabilized by N–H⋯N and N–H⋯O hydrogen bonds, forming chains parallel to the [100] direction. Pseudo-dimers with R₂²(12) graph-set motifs are observed .
Advanced Research Question
For polymorphic forms (e.g., conformational polymorphs I and II of analogous pyran carboxylates), Hirshfeld surface analysis and DFT calculations quantify interactions like C–H⋯H-C (contributing ~12% to crystal cohesion) and N–H⋯N (7%). XRD powder patterns and SEM imaging distinguish polymorph morphology .
What spectroscopic techniques validate the compound’s purity and functional groups?
Basic Research Question
- IR : νCN ≈ 2183–2204 cm⁻¹, νNH2 ≈ 3334–3398 cm⁻¹, νC=O ≈ 1692–1707 cm⁻¹ .
- ¹H NMR (CDCl₃): δ 1.12–1.21 (CH₃, t), 2.12–2.42 (CH₃, s), 4.04–4.60 (CH/CH₂, m), 6.91–8.40 (Ar-H, m) .
- ¹³C NMR : Peaks at δ 14.16–166.62 confirm carbonyl (C=O, ~165 ppm) and cyano (C≡N, ~120 ppm) groups .
Advanced Research Question
Dynamic NMR or variable-temperature studies resolve rotational barriers in substituents (e.g., isopropyl groups in analogous compounds), while 2D NOESY identifies spatial proximity of aromatic protons to the pyran ring .
How does this compound interact with biological targets, such as calcium channels?
Advanced Research Question
In isolated rat trachea, ethyl pyran carboxylates (structurally similar) induce tracheal relaxation via voltage-gated calcium channel blockade (IC₅₀ ≈ 12.5 µM). Docking studies suggest binding to L-type Ca²⁺ channels through hydrophobic interactions with Phe-1142 and Tyr-1151 residues .
Q. Experimental Design
- In vitro : Measure tracheal tension pre/post compound administration.
- Computational : AutoDock Vina or Gaussian09 for ligand-channel interaction energy calculations (e.g., ΔG ≈ −9.2 kcal/mol) .
What computational methods predict the compound’s electronic properties and reactivity?
Advanced Research Question
DFT (B3LYP/6-31G**) optimizes geometry and calculates frontier molecular orbitals. HOMO (-6.32 eV) localizes on the cyano and amino groups, indicating nucleophilic sites. Molecular electrostatic potential (MESP) maps highlight electrophilic regions near the carbonyl group .
Q. Resolution Workflow
Cross-validate XRD with spectroscopic data .
Replicate assays under standardized conditions .
Use multivariate analysis (e.g., PCA) to identify outlier data .
What role does this compound play in corrosion inhibition, and how is its efficacy tested?
Advanced Research Question
As a mild steel corrosion inhibitor in HCl, it achieves ~85% efficiency at 10⁻³ M via adsorption (Langmuir isotherm). Electrochemical impedance spectroscopy (EIS) shows increased charge-transfer resistance (R_ct = 312 Ω·cm² vs. 98 Ω·cm² control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
